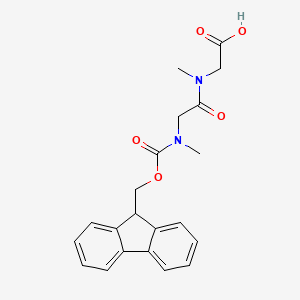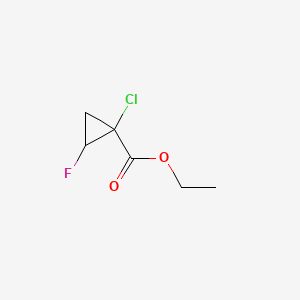
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, also known as ethyl chloroformate, is an organic compound that is used as a reagent in organic synthesis and as a chemical intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. Ethyl chloroformate has a variety of applications in the laboratory, including the synthesis of new compounds, and in the industrial production of pharmaceuticals, fragrances, and other chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate is not fully understood. However, it is believed that the compound acts as an electrophile in organic reactions, attacking the electron-rich sites of other molecules and forming covalent bonds with them. This allows the compound to be used in a variety of synthetic reactions, including the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate are not fully understood. However, it is believed that the compound may have some effects on the central nervous system, as well as on the cardiovascular system. In addition, it is believed that the compound may have some effects on the gastrointestinal system, as well as on the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate in laboratory experiments include its low cost, its high reactivity, and its low toxicity. Its reactivity makes it useful in a variety of synthetic reactions, and its low toxicity makes it safe to use in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in reactions involving the synthesis of peptides or proteins, as it can react with the amino acids in these molecules.
Future Directions
For the use of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate include its use in the synthesis of peptides and proteins, as well as in the synthesis of fluorescent dyes and other compounds used in biological research. In addition, it may be used in the synthesis of new compounds, such as pharmaceuticals and fragrances. Furthermore, it may be used in the synthesis of compounds for use in the treatment of diseases, such as cancer and HIV/AIDS. Finally, it may be used in the synthesis of compounds for use in the development of new materials, such as nanomaterials.
Synthesis Methods
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is synthesized by the reaction of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% alcohol and chloroformic acid in the presence of an acid catalyst. The reaction is typically carried out at a temperature of around 60°C and a pressure of about 10 atmospheres. The reaction is typically complete within a few hours.
Scientific Research Applications
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and other chemicals. It is also used in the synthesis of peptides, carbohydrates, and other organic compounds. In addition, it is used in the synthesis of peptide-based drugs, as well as in the synthesis of fluorescent dyes and other compounds used in biological research.
properties
IUPAC Name |
ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)6(7)3-4(6)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCSZDTGZFFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


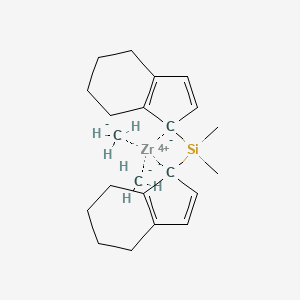
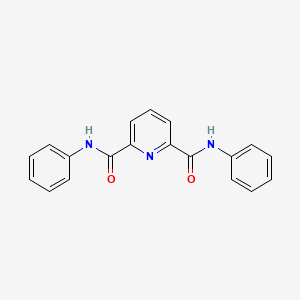

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)


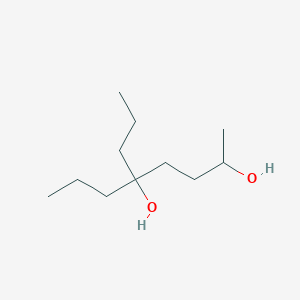

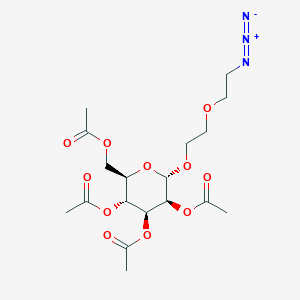
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
